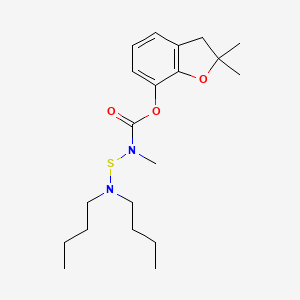

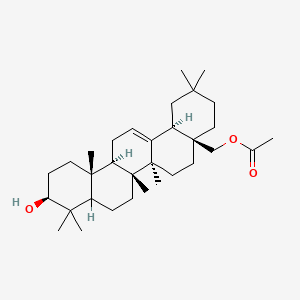

28-Acetoxyerythrodiol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

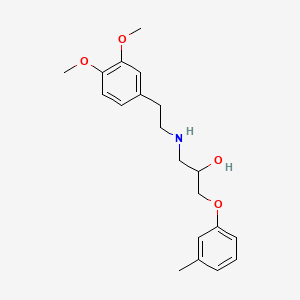

28-Acetoxyerythrodiol is a natural product found in Erythrina sigmoidea with data available.

Aplicaciones Científicas De Investigación

Cytotoxic Activity in Cancer Research

Research on derivatives of betulin, such as 28-Acetoxyerythrodiol, has shown promising results in cancer research. A study by Boryczka et al. (2013) synthesized new derivatives of betulin with acetylenic and carbonyl functions at specific positions. These compounds demonstrated significant cytotoxicity against various human and murine cancer cell lines, outperforming both betulin and cisplatin in certain instances. Specifically, 28-O-Propynoylbetulin showed over 500 times greater potency than betulin against human leukemia cells (Boryczka et al., 2013).

Enhancing Efficacy of Cytostatics

Gevrenova et al. (2019) explored the synergistic effects of Gypsophila trichotoma GOTCABs (Glucuronide Oleanane-type Triterpenoid Carboxylic Acid 3,28-Bidesmosides) with the cytostatic etoposide on Hodgkin lymphoma cells. They discovered that the combination of acetylated saponins with etoposide induced a strong synergism, leading to enhanced cytotoxicity and apoptosis in cancer cells (Gevrenova et al., 2019).

Antiviral Activity

A study on novel steroids from the South China Sea gorgonian Echinogorgia rebekka identified compounds with an acetoxy linked at the side chain, exhibiting promising antiviral activity. Specifically, the (25R)-epimer showed significant antiviral action against respiratory syncytial virus (Cao et al., 2014).

Impact on Hormonal Activity

Research on 28-homocastasterone, a dietary phyto keto oxysterol, has shown its influence on testicular steroid metabolism and LxR mRNA expression in diabetic rats. This compound modulated enzyme activities and hormone levels, suggesting its potential in regulating steroidogenic activities (Athithan et al., 2018).

Influence on Plant Hormonal Systems

28-Homobrassinolide was studied for its effects on protein content and activities of certain enzymes in radish plants under heavy metal stress. This brassinosteroid showed a protective role against stress, modulating antioxidative enzymes (Sharma et al., 2014).

Propiedades

Número CAS |

51820-71-4 |

|---|---|

Nombre del producto |

28-Acetoxyerythrodiol |

Fórmula molecular |

C32H52O3 |

Peso molecular |

484.8 g/mol |

Nombre IUPAC |

[(4aS,6aR,6aS,6bR,10S,12aR,14bR)-10-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicen-4a-yl]methyl acetate |

InChI |

InChI=1S/C32H52O3/c1-21(33)35-20-32-17-15-27(2,3)19-23(32)22-9-10-25-29(6)13-12-26(34)28(4,5)24(29)11-14-31(25,8)30(22,7)16-18-32/h9,23-26,34H,10-20H2,1-8H3/t23-,24?,25-,26+,29+,30-,31-,32-/m1/s1 |

Clave InChI |

MOMZFICIDJEWQF-SLWKHJNRSA-N |

SMILES isomérico |

CC(=O)OC[C@@]12CC[C@@]3(C(=CC[C@H]4[C@]3(CCC5[C@@]4(CC[C@@H](C5(C)C)O)C)C)[C@H]1CC(CC2)(C)C)C |

SMILES |

CC(=O)OCC12CCC(CC1C3=CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)O)C)(C)C |

SMILES canónico |

CC(=O)OCC12CCC(CC1C3=CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)O)C)(C)C |

Sinónimos |

28-acetoxyerythrodiol |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Dibenz[a,j]anthracene](/img/structure/B1218775.png)